An In-depth Technical Guide to 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride
An In-depth Technical Guide to 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride
Foreword
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutic agents. Its prevalence in numerous FDA-approved drugs underscores its importance as a privileged structure. This guide provides a comprehensive technical overview of a specific, yet under-documented, derivative: 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride. Due to the limited publicly available data on this exact molecule, this document synthesizes information from closely related analogues and established chemical principles to present a robust and scientifically grounded guide for researchers, scientists, and drug development professionals. Every effort has been made to ensure that the presented methodologies and data are based on well-established precedents in the field of heterocyclic chemistry.
Molecular Structure and Physicochemical Properties
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride is a chiral molecule featuring a piperidine ring substituted at the 2-position with a 4-isobutoxybenzyl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.
Chemical Structure
The chemical structure of the free base, 2-(4-Isobutoxy-benzyl)-piperidine, is identified by the CAS number 955315-24-9 and the molecular formula C16H25NO[1]. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (4-Isobutoxy-phenyl)-pyridin-2-yl-methanol
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.
-
Add a solution of 4-isobutoxybenzaldehyde in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alcohol.
Rationale: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The use of 2-bromopyridine allows for the formation of a pyridyl Grignard reagent, which then attacks the electrophilic carbonyl carbon of 4-isobutoxybenzaldehyde.
Step 2: Synthesis of 2-(4-Isobutoxy-benzyl)-piperidine
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In a high-pressure hydrogenation vessel, dissolve the (4-isobutoxy-phenyl)-pyridin-2-yl-methanol in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat the reaction mixture.
-
Maintain the reaction under hydrogen pressure until the uptake of hydrogen ceases.
-
Cool the reaction mixture, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Rationale: Catalytic hydrogenation over palladium on carbon is a well-established method for both the reduction of the pyridine ring to a piperidine ring and the hydrogenolysis of the benzylic alcohol to a methylene group.[2] This one-pot reaction is highly efficient for producing substituted benzylpiperidines.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the crude 2-(4-Isobutoxy-benzyl)-piperidine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride.
Rationale: The formation of a hydrochloride salt is a standard procedure to convert a basic amine into a stable, crystalline, and more water-soluble solid, which is often preferred for pharmaceutical handling and formulation.
Structural Elucidation and Spectroscopic Analysis
The structure of 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride would be confirmed using a combination of spectroscopic techniques. The following are predicted spectral data based on the proposed structure and data from analogous compounds.[3][4][5]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 2H | N⁺H₂ |
| 7.10 | d, J = 8.5 Hz | 2H | Ar-H (ortho to CH₂) |
| 6.85 | d, J = 8.5 Hz | 2H | Ar-H (ortho to O) |
| 3.70 | d, J = 6.5 Hz | 2H | O-CH₂-CH |
| ~3.4-3.6 | m | 1H | Piperidine-CH (at C2) |
| ~3.1-3.3 | m | 2H | Piperidine-CH₂ (at C6) |
| ~2.8-3.0 | m | 2H | Ar-CH₂-Piperidine |
| ~2.0-2.2 | m | 1H | (CH₃)₂CH-CH₂ |
| ~1.6-1.9 | m | 6H | Piperidine-CH₂ (at C3, C4, C5) |
| 1.00 | d, J = 6.7 Hz | 6H | (CH₃)₂CH |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 158.5 | Ar-C (ipso to O) |
| 130.0 | Ar-C (ipso to CH₂) |
| 129.5 | Ar-CH (ortho to CH₂) |
| 114.5 | Ar-CH (ortho to O) |
| 74.0 | O-CH₂ |
| 58.0 | Piperidine-CH (at C2) |
| 45.0 | Piperidine-CH₂ (at C6) |
| 38.0 | Ar-CH₂ |
| 28.2 | (CH₃)₂CH |
| 25.0, 23.0, 22.5 | Piperidine-CH₂ (at C3, C4, C5) |
| 19.2 | (CH₃)₂CH |
Predicted IR and Mass Spectrometry Data
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IR (KBr, cm⁻¹): ~2700-2400 (broad, N⁺-H stretch), ~2960 (C-H aliphatic stretch), ~1610, 1510 (C=C aromatic stretch), ~1240 (C-O ether stretch).
-
Mass Spectrometry (ESI+): m/z = 262.21 [M+H]⁺ for the free base (C16H25NO).
Potential Pharmacological Profile and Therapeutic Applications
The pharmacological activity of 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride has not been explicitly reported. However, based on its structural similarity to other benzylpiperidine derivatives, several potential biological activities can be inferred.
Monoamine Reuptake Inhibition / Releasing Activity
4-Benzylpiperidine is known to act as a monoamine releasing agent with selectivity for norepinephrine and dopamine over serotonin.[6] The substitution pattern on the benzyl ring and the position of the benzyl group on the piperidine ring can significantly modulate this activity. It is plausible that 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride could exhibit similar properties, potentially acting as a norepinephrine-dopamine reuptake inhibitor (NDRI) or releasing agent. Such compounds have therapeutic potential in the treatment of conditions like ADHD, depression, and narcolepsy.
Acetylcholinesterase Inhibition
Certain N-benzylpiperidine derivatives have been investigated as potent acetylcholinesterase (AChE) inhibitors, with potential applications in the treatment of Alzheimer's disease.[7] The 1-benzylpiperidine scaffold has been a key component in the design of these inhibitors. While the title compound is a 2-substituted piperidine, the general structural motif suggests that it could be explored for AChE inhibitory activity.
Sigma Receptor Ligand
Some iodinated benzamide derivatives containing a piperidine moiety have shown high affinity for sigma binding sites in the brain.[8] The benzylpiperidine core is a versatile scaffold that could be functionalized to target various receptors, including sigma receptors, which are implicated in a range of neurological and psychiatric disorders.
Analytical Methodologies
For the quantitative analysis and purity assessment of 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride, standard analytical techniques employed for piperidine-containing compounds would be applicable.[9][10]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 275 nm.
-
Rationale: The C18 column provides good retention for the relatively nonpolar molecule. The acidic modifier in the mobile phase ensures good peak shape by protonating the piperidine nitrogen.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for identification and impurity profiling, potentially after derivatization to improve volatility and chromatographic performance.
-
Derivatization: Acylation of the piperidine nitrogen with an agent like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve peak shape and thermal stability.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split/splitless inlet.
-
Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
Rationale: Derivatization is often necessary for polar amines to prevent peak tailing on standard GC columns. Mass spectrometric detection provides high specificity for identification.
Conclusion
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride represents an interesting, yet underexplored, chemical entity within the broader class of benzylpiperidines. While direct experimental data is sparse, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. The proposed synthetic route is robust and scalable, and the predicted analytical and spectroscopic data provide a solid foundation for its identification and characterization. The potential pharmacological activities of this compound, particularly in the realm of CNS disorders, warrant further investigation. This guide serves as a valuable resource for researchers embarking on the study of this and similar novel piperidine derivatives.
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